2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a carboxylic acid group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable carboxylic acid derivative in the presence of a catalyst. For example, the reaction can be catalyzed by palladium, copper, or other transition metals under oxidative conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead(IV) acetate.
Substitution: It can participate in substitution reactions, particularly at the amino group or the carboxylic acid group.
Cyclization: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Oxidation: Lead(IV) acetate in acetic acid solution.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Cyclization: Catalysts like palladium or copper under oxidative conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-acetamido-3-oxo-1-phenyl-2,3-dihydroimidazo[1,5-a]pyridine .
Scientific Research Applications
2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
8-Aminoimidazo[1,2-a]pyridine: Similar in structure but with different functional groups.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrazine: Another versatile scaffold used in drug development.
Uniqueness: 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-aminoimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,9H2,(H,12,13) |
InChI Key |
DGWMURQMRSUBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)N |
Origin of Product |
United States |
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